Bienvenue dans la boutique en ligne BenchChem!

N-Nitrosofenfluramine

mitochondrial dysfunction hepatotoxicity oxidative stress

N-Nitrosofenfluramine reference standard (≥98% HPLC) is essential for LC-MS/MS, HPLC-FL, and GC-MS detection of this hepatotoxic nitrosamine impurity in pharmaceuticals and dietary supplements. Unlike generic standards, it provides the specific MS fragmentation and retention required for accurate quantification. Its distinct metabolic conversion to norfenfluramine demands compound-specific calibration for forensic and toxicology applications. With greater mitochondrial toxicity than fenfluramine, it is a validated positive control for mitochondrial permeability transition assays. Procure with traceable CoA for ANDA regulatory compliance.

Molecular Formula C12H15F3N2O
Molecular Weight 260.26
CAS No. 19023-40-6
Cat. No. B566149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosofenfluramine
CAS19023-40-6
SynonymsN-Ethyl-α-methyl-N-nitroso-3-(trifluoromethyl)benzeneethanamine;  N-Ethyl-α-methyl-N-nitroso-m-(trifluoromethyl)phenethylamine
Molecular FormulaC12H15F3N2O
Molecular Weight260.26
Structural Identifiers
SMILESCCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)N=O
InChIInChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3
InChIKeyJVGWNJLSTCQSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosofenfluramine (CAS 19023-40-6): Critical Procurement Data for Nitrosamine Impurity Reference Standards and Toxicological Research


N-Nitrosofenfluramine (CAS 19023-40-6) is a nitroso derivative of the anorectic drug fenfluramine, classified within the N-nitrosamine family of compounds with established genotoxic and carcinogenic potential [1]. It exists as a mixture of optical isomers and has been identified as a hepatotoxic adulterant in illicit weight-loss dietary supplements [2]. As a pharmaceutical analytical impurity and toxicological research compound, N-nitrosofenfluramine is supplied as a certified reference standard (typically at 98.0+% purity by HPLC) for use in analytical method development, validation, and quality control applications .

Why Fenfluramine or Generic Nitrosamine Standards Cannot Substitute for N-Nitrosofenfluramine in Critical Applications


Substitution of N-nitrosofenfluramine with fenfluramine or other in-class nitrosamine standards introduces unacceptable analytical and toxicological uncertainty. Direct comparative studies demonstrate that the nitroso group confers quantitatively greater mitochondrial toxicity than the parent fenfluramine molecule, with N-nitrosofenfluramine inducing more potent mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes [1]. Furthermore, pharmacokinetic studies reveal that N-nitrosofenfluramine is metabolized primarily to norfenfluramine (Norf) rather than fenfluramine, establishing a distinct metabolic fate that necessitates compound-specific analytical reference materials for accurate detection and quantification [2]. Generic nitrosamine standards lack the trifluoromethylphenyl moiety critical for method specificity in LC-MS/MS and HPLC-FL applications targeting this impurity [3].

N-Nitrosofenfluramine Quantitative Differentiation Evidence: Head-to-Head Comparisons with Fenfluramine and In-Class Analogs


Mitochondrial Toxicity: N-Nitrosofenfluramine Exhibits Potentiated Cytotoxicity Relative to Fenfluramine

In direct head-to-head comparative studies using freshly isolated rat hepatocytes, N-nitrosofenfluramine demonstrated significantly greater cytotoxicity than its parent compound fenfluramine. At a concentration of 1 mmol/L, N-nitrosofenfluramine caused more extensive cell death and greater reduction in rhodamine 123 retention, an established index of mitochondrial membrane potential [1]. The nitroso group is implicated as the structural determinant of this enhanced toxicity, with N-nitrosofenfluramine inducing concentration-dependent (0.25-1.0 mmol/L) and time-dependent (0-3 h) cell death accompanied by ATP depletion, glutathione loss, and lipid peroxidation as evidenced by malondialdehyde accumulation [1].

mitochondrial dysfunction hepatotoxicity oxidative stress

Mitochondrial Permeability Transition Pore Induction: Concentration-Dependent Swelling and Cytochrome c Release

In isolated rat liver mitochondria, N-nitrosofenfluramine (0.25 to 1.0 mM) in the presence of Ca²⁺ (50 µM) elicited concentration-dependent mitochondrial swelling via permeability transition pore opening and induced cytochrome c release, both of which were prevented by cyclosporin A (0.2 µM), a specific MPT inhibitor [1]. The effects of N-nitrosofenfluramine on mitochondrial swelling and cytochrome c release were more potent than those of fenfluramine tested under identical conditions [1].

mitochondrial permeability transition cytochrome c release hepatocyte apoptosis

Pharmacokinetic Differentiation: Distinct Metabolic Fate and Low Oral Bioavailability

Pharmacokinetic studies in rats following intraperitoneal administration of N-nitrosofenfluramine (25 mg/kg) demonstrate that norfenfluramine (Norf) is the primary metabolite, not fenfluramine [1]. The bioavailability of N-nitrosofenfluramine after i.p. administration was <3% [1]. Tissue distribution analysis revealed that the AUC₀₋ₜ of N-nitrosofenfluramine in the liver and kidney were 6.6 and 12.1 times greater than in brain, and 17.8 and 32.6 times greater than in plasma, respectively [1]. Despite hepatotoxicity, local accumulation in liver tissue was minimal, with concentrations ranging from 0.008% to 0.122% of the total dose [1].

pharmacokinetics metabolism tissue distribution

In Vivo Hepatotoxicity Profile: Divergent Pharmacological Activity from Fenfluramine

In CD-1 mice administered three oral doses of N-nitrosofenfluramine daily for one week, no significant changes in body weight or food intake were observed, indicating lack of the anorectic effect characteristic of fenfluramine [1]. However, significant hepatotoxicity was confirmed: liver and kidney weights increased significantly, alkaline phosphatase, aspartate aminotransferase, and alanine aminotransferase activities were elevated, and histopathological examination revealed acidophilic changes and mild cellular swelling in the liver [1]. In contrast to fenfluramine, N-nitrosofenfluramine did not decrease serotonin (5HT) nerve activity and only minimally inhibited 5HT reuptake without affecting dopamine or norepinephrine reuptake or release [1].

hepatotoxicity in vivo toxicology serotonin reuptake

Analytical Reference Standard Purity and Regulatory Compliance: Differentiated from Research-Grade Materials

Commercially available N-nitrosofenfluramine reference standards are supplied with certified purity specifications suitable for regulatory analytical applications. The FUJIFILM Wako product is specified at 98.0+% purity by HPLC as a mixture of isomers . USP offers N-Nitroso Fenfluramine Solution at 1 mg/mL in methanol as a Pharmaceutical Analytical Impurity (PAI) material, distinguished from official USP Reference Standards but supplied with product information sheets and valid use dates . AccuStandard provides N-Nitrosofenfluramine at 100 µg/mL in methanol as a certified single-component standard for nitrosamine impurity analysis . This multi-vendor availability with documented purity specifications contrasts with generic or in-house synthesized materials lacking traceable certificates of analysis.

reference standard HPLC purity regulatory compliance

N-Nitrosofenfluramine Procurement Use Cases: Analytical Method Development, Forensic Toxicology, and Mitochondrial Toxicity Research


Analytical Method Development and Validation for Nitrosamine Impurity Testing

N-nitrosofenfluramine reference standards (≥98.0% HPLC purity) are essential for developing and validating LC-MS/MS, HPLC-FL, and GC-MS methods to detect this nitrosamine impurity in pharmaceutical substances, dietary supplements, and biological matrices . The compound's distinct chromatographic retention characteristics and MS fragmentation pattern, documented in the mzCloud spectral database, enable method specificity that generic nitrosamine standards cannot provide [1]. USP and AccuStandard offer solution standards at 1 mg/mL and 100 µg/mL concentrations suitable for calibration curve preparation and system suitability testing in ANDA submissions .

Forensic Toxicology and Adulterant Detection in Seized Dietary Supplements

In forensic laboratories analyzing suspected adulterated weight-loss products, N-nitrosofenfluramine reference material is required for definitive identification and quantification. The compound's metabolic signature—conversion to norfenfluramine (Norf) rather than fenfluramine [2]—necessitates the pure standard for accurate calibration of hair analysis methods, which have established detection limits of 36 pg/mg for fenfluramine and 16 pg/mg for norfenfluramine [3]. Patient hair samples from confirmed N-nitrosofenfluramine hepatotoxicity cases have yielded fenfluramine concentrations of 43-1389 pg/mg and norfenfluramine concentrations of 18-680 pg/mg, establishing quantitative benchmarks for exposure assessment [3].

Mitochondrial Toxicity and Drug-Induced Liver Injury (DILI) Research

For researchers investigating mechanisms of drug-induced mitochondrial dysfunction, N-nitrosofenfluramine serves as a potent positive control compound. Its concentration-dependent induction of mitochondrial permeability transition (0.25-1.0 mM) and cytochrome c release, which can be inhibited by cyclosporin A (0.2 µM), provides a validated experimental system for screening hepatotoxic compounds [4]. The compound's greater mitochondrial toxicity relative to fenfluramine under identical assay conditions [5] makes it a valuable tool for structure-toxicity relationship studies examining the role of the nitroso functional group in N-nitrosamine-mediated hepatotoxicity.

Regulatory Nitrosamine Risk Assessment and Impurity Control Programs

Pharmaceutical manufacturers implementing FDA-mandated nitrosamine impurity control programs require N-nitrosofenfluramine reference standards for method validation and ongoing quality control testing. The compound is classified within FDA guidance frameworks for nitrosamine drug substance-related impurities (NDSRIs), with predicted carcinogenic potency categorization informing acceptable intake limits [6]. Procuring certified reference materials with traceable certificates of analysis is essential for demonstrating regulatory compliance during FDA inspections and for supporting ANDA submissions where nitrosamine impurity profiling is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nitrosofenfluramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.